3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde involves the condensation of 2-aminophenol with salicylaldehyde followed by oxidation of the resulting Schiff base to form the target compound. The detailed synthesis method involves several steps, including dissolving 2-aminophenol and salicylaldehyde in acetic acid, heating the mixture, cooling it to room temperature, filtering the precipitate, and drying it under vacuum to obtain the Schiff base intermediate.Molecular Structure Analysis

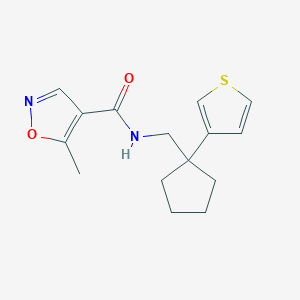

The molecular formula of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is C9H7NO3. The InChI Key is JQERLCYNQAMNLK-UHFFFAOYSA-N. The Canonical SMILES representation is C1C(=O)NC2=C(C=CC=C2O1)C=O.Aplicaciones Científicas De Investigación

Inhibition of Cyclooxygenase

When synthesized compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay for evaluation of their ability to inhibit COX-2 and COX-1, the peroxidase component of cyclooxygenase was utilized .

Anti-HIV Integrase Evaluation

The target compounds were screened against purified HIV IN to determine any potential inhibitory activity .

Mecanismo De Acción

Target of Action

. These enzymes play crucial roles in the immune response and coagulation pathways, respectively.

Mode of Action

. This inhibition could potentially alter the activity of these enzymes, leading to changes in the immune response and coagulation pathways.

Result of Action

They have also shown potential as human leucocyte elastase and C1r serine protease inhibitors .

Safety and Hazards

Propiedades

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-4H,5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQERLCYNQAMNLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2O1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)

![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)